molecular formula C12H20BClO2 B14145795 (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane CAS No. 85167-12-0

(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

Cat. No.: B14145795
CAS No.: 85167-12-0
M. Wt: 242.55 g/mol
InChI Key: LNJGJPHOEZVFMM-LNGZZDABSA-N
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Description

(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decane is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, introduction of the chloroethyl group, and final functionalization to achieve the desired stereochemistry. Common reagents used in these reactions include boron-containing compounds, chlorinating agents, and various catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically employs continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the chloroethyl group with other functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic boron-containing molecules with varying functional groups. Examples include:

  • (1S,2S,6R,8S)-4-[(1S)-1-bromoethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
  • (1S,2S,6R,8S)-4-[(1S)-1-iodoethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

Uniqueness

What sets (1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[611

Properties

CAS No.

85167-12-0

Molecular Formula

C12H20BClO2

Molecular Weight

242.55 g/mol

IUPAC Name

(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane

InChI

InChI=1S/C12H20BClO2/c1-7(14)13-15-10-6-8-5-9(11(8,2)3)12(10,4)16-13/h7-10H,5-6H2,1-4H3/t7-,8+,9+,10-,12+/m1/s1

InChI Key

LNJGJPHOEZVFMM-LNGZZDABSA-N

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](C)Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)Cl

Origin of Product

United States

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